molecular formula C19H15N3O B1623782 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine CAS No. 216661-54-0

6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine

Cat. No. B1623782
CAS RN: 216661-54-0
M. Wt: 301.3 g/mol
InChI Key: QQGBJEHPZWGQFD-UHFFFAOYSA-N
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Description

“6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine” is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves various methods. One such method involves the Dimroth rearrangement, which is the isomerization of heterocycles involving relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . Another method involves the reaction of 5-amino-pyrazole derivatives with 2-(arylidene)malononitriles or various aldehydes .

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

Pyrimidines, including 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine derivatives, are a significant focus in scientific research due to their potential therapeutic applications. Pyrimidines are essential components of nucleic acids and have been explored for their potential application in Acquired Immune Deficiency Syndrome (AIDS) chemotherapy. The pyrazole nucleus, a versatile heterocyclic compound, is gaining attention in drug designs owing to its pharmacological therapeutic potentials. Studies have focused on synthesizing various pyrazole-based pyrimidine scaffolds, which have shown promise for further investigation regarding their biological activities and pharmacological potential for new drug discovery (Ajani et al., 2019).

Antibacterial and Antifungal Properties

Pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their antimicrobial properties, showing moderate to high antibacterial and antifungal activities against various strains (Murthy et al., 2012). Another study focused on the synthesis of novel pyrazolone derivatives attached to a pyrimidine moiety, which showed promising anti-inflammatory, analgesic, and antipyretic activities, suggesting their potential as therapeutic agents (Antre et al., 2011).

Anti-Cancer Activities

The pyrazolo[1,5-a]pyrimidine derivatives have also been synthesized and evaluated for their anti-cancer activities. Certain derivatives were found to be equipotent to known anticancer drugs, indicating their potential utility in cancer treatment (Shaaban et al., 2011).

Synthesis Techniques

Advanced synthesis techniques for pyrazolo[1,5-a]pyrimidine analogs have been developed, including environmentally benign methods under ultrasound irradiation in aqueous media, highlighting the importance of developing sustainable and efficient synthesis pathways for these compounds (Kaping et al., 2016).

properties

IUPAC Name

6-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O/c1-23-17-9-7-14(8-10-17)16-11-20-19-18(12-21-22(19)13-16)15-5-3-2-4-6-15/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGBJEHPZWGQFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=CC=CC=C4)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70416179
Record name 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine

CAS RN

216661-54-0
Record name 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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